4-(2-Methoxyphenyl)butan-1-OL
Description
4-(2-Methoxyphenyl)butan-1-ol is an organic compound featuring a butanol backbone substituted with a 2-methoxyphenyl group at the fourth carbon.
Properties
CAS No. |
10493-38-6 |
|---|---|
Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
4-(2-methoxyphenyl)butan-1-ol |
InChI |
InChI=1S/C11H16O2/c1-13-11-8-3-2-6-10(11)7-4-5-9-12/h2-3,6,8,12H,4-5,7,9H2,1H3 |
InChI Key |
LICCCCCCEBHYTF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CCCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Phenylbutanols
4-(4-Methylphenyl)butan-1-ol (CAS: Not specified)
- Structure : A methyl group (-CH₃) replaces the methoxy group at the para position of the phenyl ring.
- Key Differences :
- Polarity : The methyl group is less polar than methoxy, reducing solubility in polar solvents.
- Electronic Effects : Methyl is a weaker electron-donating group compared to methoxy, altering electronic interactions in reactions or biological systems.
- Applications : Used in research for material science and organic synthesis .
4-[(4-Methylphenyl)amino]butan-1-ol (CAS 356086-86-7)
- Structure: An amino group (-NH-(4-methylphenyl)) replaces the methoxyphenyl moiety.
- Key Differences: Basicity: The amino group introduces basicity, enabling pH-dependent solubility and salt formation. Biological Activity: Potential for enhanced receptor binding in drug design due to hydrogen bonding .
Piperazine Derivatives with 2-Methoxyphenyl Groups
Compounds such as HBK14–HBK19 (e.g., HBK14: 1-[(2,6-dimethylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride) feature a 2-methoxyphenyl group attached to a piperazine ring.
Pheromone-Related Butanols
4-(n-Heptyloxy)butan-1-ol
- Structure : A linear heptyloxy chain (-O-(CH₂)₆CH₃) replaces the methoxyphenyl group.
- Key Differences: Lipophilicity: The long alkoxy chain increases hydrophobicity, favoring volatility and diffusion in pheromone signaling.
Amino-Substituted Butanols
4-(Propan-2-ylamino)butan-1-ol (CAS 42042-71-7)
- Structure: An isopropylamino group (-NH-CH(CH₃)₂) is attached to the butanol chain.
- Key Differences: Hydrogen Bonding: The amino group enables stronger hydrogen bonding compared to the methoxy group. Versatility: Used in agrochemicals and pharmaceuticals due to its dual functional groups .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Biological Activity : Piperazine derivatives (e.g., HBK14) demonstrate that adding heterocycles to the 2-methoxyphenyl scaffold can optimize pharmacokinetics .
- Pheromone Specificity: Linear alkoxy chains (e.g., 4-(n-heptyloxy)butan-1-ol) prioritize volatility, whereas aromatic butanols may favor stability in synthetic applications .
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